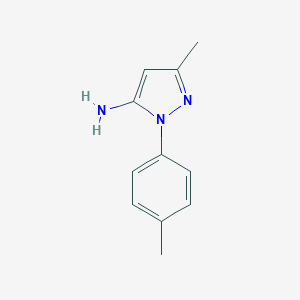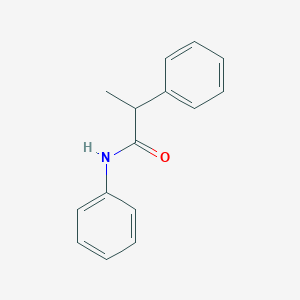
N,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-diphenylpropanamide is a chemical compound that belongs to the class of amides. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N,2-diphenylpropanamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
N,2-diphenylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-diphenylpropanamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, its solubility in water is limited, which can pose challenges in certain experiments. Additionally, its biological activity can vary depending on the specific experimental conditions and the target organism.
Orientations Futures
There are several potential future directions for research on N,2-diphenylpropanamide. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the identification of new biological activities and potential therapeutic applications. Additionally, the use of N,2-diphenylpropanamide as a starting material for the synthesis of novel pharmaceuticals and other organic compounds is an area of active research.
Méthodes De Synthèse
The synthesis of N,2-diphenylpropanamide can be achieved through several methods. One of the most common methods is the reaction of benzophenone with ammonia in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of benzophenone with an amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
N,2-diphenylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has also been used as a starting material for the synthesis of various pharmaceuticals such as antihistamines, analgesics, and antipsychotics.
Propriétés
Numéro CAS |
19341-03-8 |
|---|---|
Nom du produit |
N,2-diphenylpropanamide |
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N,2-diphenylpropanamide |
InChI |
InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) |
Clé InChI |
PIZLNJQSSMQFOE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Autres numéros CAS |
19341-03-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



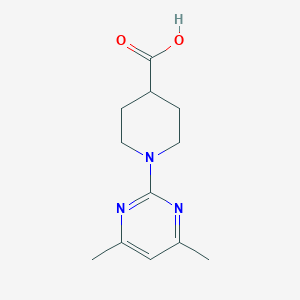
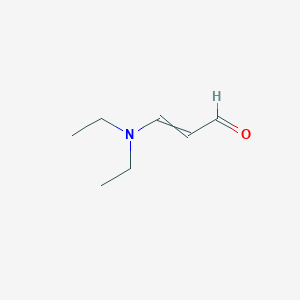
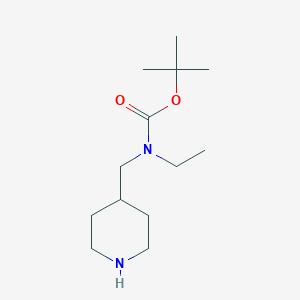
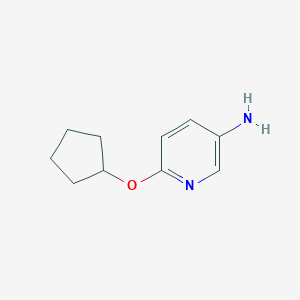
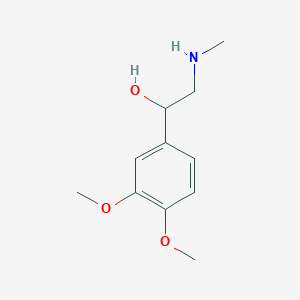
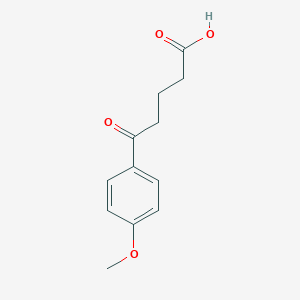
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
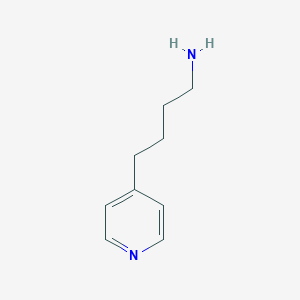
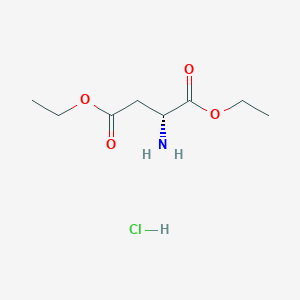
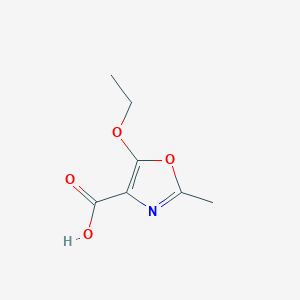
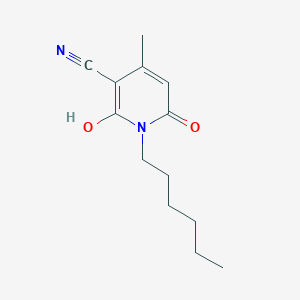
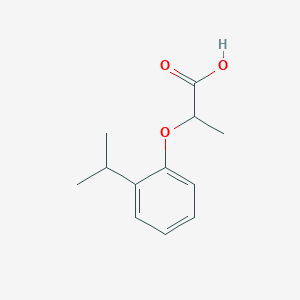
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
